molecular formula C12H16N2 B14477449 (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline CAS No. 66036-35-9

(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline

Cat. No.: B14477449
CAS No.: 66036-35-9
M. Wt: 188.27 g/mol
InChI Key: CULQBLKMOLXVLE-UWVGGRQHSA-N
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Description

(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline is a bicyclic compound that belongs to the class of heterocyclic organic compounds This compound is characterized by a fused ring system containing both benzene and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of an aromatic diamine with a cyclic ketone, followed by catalytic hydrogenation to achieve the desired bicyclic structure. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its structural properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinoxalines, further hydrogenated derivatives, and functionalized bicyclic compounds.

Scientific Research Applications

(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A simpler analog with similar structural features but lacking the bicyclic nature.

    Benzimidazole: Another heterocyclic compound with a fused benzene ring, but with different nitrogen positioning.

    Tetrahydroquinoline: Shares some structural similarities but differs in the degree of saturation and ring fusion.

Uniqueness

(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

66036-35-9

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

(5aS,9aS)-5,5a,6,7,8,9,9a,10-octahydrobenzo[g]quinoxaline

InChI

InChI=1S/C12H16N2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h5-6,9-10H,1-4,7-8H2/t9-,10-/m0/s1

InChI Key

CULQBLKMOLXVLE-UWVGGRQHSA-N

Isomeric SMILES

C1CC[C@H]2CC3=NC=CN=C3C[C@@H]2C1

Canonical SMILES

C1CCC2CC3=NC=CN=C3CC2C1

Origin of Product

United States

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